molecular formula C16H15N3O B2590090 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide CAS No. 2034547-39-0

3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide

Cat. No.: B2590090
CAS No.: 2034547-39-0
M. Wt: 265.316
InChI Key: LSOSGGHPIMIJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide (CAS 2034547-39-0) is an organic compound with the molecular formula C16H15N3O and a molecular weight of 265.31 g/mol . This complex hybrid molecule features a propanamide core linked to both a phenyl group and a pyrazolo[1,5-a]pyridine moiety, a privileged scaffold in medicinal chemistry . This distinct molecular architecture confers specific physicochemical properties, including a balanced solubility profile and adequate thermal stability for synthesis and formulation processes, making it a versatile and valuable intermediate . The pyrazolopyridine structure is a prominent framework in the development of bioactive molecules, particularly as kinase inhibitors for anticancer research . As such, this compound serves as a promising building block for the creation and functionalization of novel target compounds in drug discovery efforts, allowing for specific interactions with biological sites . Its high purity and synthetic reproducibility are fundamental characteristics that support research and development in both laboratory and industrial contexts. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-phenyl-N-pyrazolo[1,5-a]pyridin-5-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-16(7-6-13-4-2-1-3-5-13)18-14-9-11-19-15(12-14)8-10-17-19/h1-5,8-12H,6-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOSGGHPIMIJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide typically involves the condensation of a pyrazole derivative with a pyridine derivative under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit promising anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown significant activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural modifications in these compounds can enhance their potency and selectivity against specific cancer types .

Enzyme Inhibition

3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide has been investigated for its ability to inhibit specific enzymes implicated in disease pathways. For example, pyrazolo[1,5-a]pyrimidine derivatives have been reported as selective inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth and survival. These inhibitors demonstrate low nanomolar IC50 values and high selectivity for the PI3Kδ isoform, making them potential candidates for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Neurological Disorders

The pyrazolo[1,5-a]pyridine derivatives have also been explored for their neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Antibacterial Properties

Another area of interest is the antibacterial activity of pyrazolo[1,5-a]pyridine derivatives. Some studies have highlighted their effectiveness against bacterial strains by targeting specific bacterial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . This specificity makes them suitable candidates for developing new antibacterial agents.

Case Study 1: Anticancer Potential

A study explored the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activity against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the pyrazole ring could enhance anticancer efficacy .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the inhibition profile of pyrazolo[1,5-a]pyrimidine derivatives against PI3Kδ. The most potent compound demonstrated an IC50 value of 2.8 nM, showcasing its potential as a lead candidate for clinical development aimed at treating asthma and other related disorders .

Mechanism of Action

The mechanism of action of 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide include:

Compound Name Core Structure Substituents Biological Activity Reference
This compound Pyrazolo[1,5-a]pyridine Phenyl (C3), propanamide (N5) Hypothesized kinase inhibition*
3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Cyano (C3), cyclopropylamino (C7) Kinase inhibition (e.g., EGFR)
7-(Trifluoromethyl)-pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Trifluoromethyl (C7) Anticancer (PARG inhibition)
3-Methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-5-yl)pyrazol-5-amine Pyrazolo[1,5-a]pyrimidine Methyl (C3), pyrazol-5-amine (N5) Kinase inhibition (e.g., CDK2)
N-(Pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine Pyridinylmethyl (N7) Anti-mycobacterial activity

*Inferred from structural similarity to kinase-targeting analogs .

Key Differences and Implications

Core Heterocycle: Pyrazolo[1,5-a]pyridine vs. Substituent Position: The propanamide group at the N5 position (vs. C7 in pyrazolo[1,5-a]pyrimidines) may influence target selectivity. For example, C7-trifluoromethyl substitution in pyrazolo[1,5-a]pyrimidines enhances PARG inhibition , whereas N5-propanamide could favor kinase interactions.

Functional Groups: Propanamide vs. Cyano/Morpholine: The propanamide side chain improves aqueous solubility and hydrogen-bonding capacity compared to lipophilic groups like cyano (C3) or morpholine (N5) . This could enhance bioavailability but reduce membrane permeability. Phenyl vs. Cyclopropylamino: The phenyl group at C3 may stabilize π-π stacking with aromatic residues in kinase ATP-binding pockets, whereas cyclopropylamino substituents (e.g., in ) enhance steric interactions for selective kinase inhibition.

Biological Activity: Anti-Mycobacterial Activity: N-(Pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits potent anti-mycobacterial activity (MIC = 0.5 µg/mL against M. tuberculosis), attributed to its pyridinylmethyl group . The target compound’s phenyl-propanamide combination may lack this specificity but could show broader kinase inhibition. Anticancer Potential: Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups (e.g., ) inhibit PARG enzymes (IC₅₀ = 12 nM), while morpholine-substituted analogs (e.g., ) target cyclin-dependent kinases (CDK2 IC₅₀ = 45 nM). The target compound’s propanamide group may confer unique selectivity for tyrosine kinases.

Biological Activity

3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a phenyl group and a pyrazolo[1,5-a]pyridine moiety, which are known to contribute to its biological activities. The structural formula can be represented as follows:

C15H15N3O\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}

Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:

  • PI3 Kinase Inhibition : Studies have shown that pyrazolo[1,5-a]pyridines can selectively inhibit the p110α isoform of PI3 kinase, a crucial pathway in cancer cell proliferation and survival. This inhibition leads to decreased phosphorylation of Akt/PKB, a downstream effector involved in cell survival pathways .
  • Anticancer Activity : In xenograft models, related compounds have demonstrated significant tumor growth inhibition. For instance, specific derivatives have shown efficacy against human tumor cell lines by inducing apoptosis and inhibiting cell migration .
  • Anti-inflammatory Effects : Some derivatives of pyrazolo compounds are noted for their anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases .

Biological Activity Data

A summary of the biological activities observed for this compound and related compounds is presented in Table 1.

Activity IC50 Value (µM) Target Reference
PI3 Kinase Inhibition0.5p110α
Tumor Growth Inhibition7.60MCF-7 Cell Line
Anti-inflammatoryVariableNF-kB Pathway

Case Studies

Several studies have highlighted the effectiveness of pyrazolo derivatives in various therapeutic contexts:

  • Cancer Treatment : A study involving a series of pyrazolo[1,5-a]pyridines demonstrated that specific substitutions on the phenyl ring significantly enhanced anticancer activity. The N-hydroxyethyl analog showed robust inhibition of cell proliferation and tumor growth in vivo models .
  • Inflammation Models : Another investigation revealed that certain pyrazolo derivatives could reduce inflammatory markers in animal models of arthritis, suggesting potential for treating autoimmune conditions .

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of these compounds to enhance their therapeutic index. For instance:

  • Structure-Activity Relationship (SAR) : Modifications on the pyrazole ring and side chains have been systematically evaluated to improve selectivity and potency against target enzymes while minimizing off-target effects.
  • Molecular Docking Studies : Computational studies have been employed to predict binding affinities and elucidate the interaction mechanisms with target proteins, providing insights into the design of more effective analogs .

Q & A

Q. What are the common synthetic routes for preparing 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide, and what key reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step reactions, including:

  • Heterocyclization : Cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents to form the pyrazolo[1,5-a]pyridine core .
  • Amide Coupling : Reaction of the pyrazolo[1,5-a]pyridine intermediate with 3-phenylpropanoyl chloride using coupling agents like HOBt and carbodiimide resins in THF:DMA solvent systems .
    Critical Conditions :
  • Temperature : Optimized between 50–80°C to avoid side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. How is the structural integrity of this compound confirmed using analytical techniques?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify the pyrazolo[1,5-a]pyridine core (δ 8.1–8.5 ppm for aromatic protons) and propanamide linkage (δ 2.3–3.1 ppm for CH2_2 groups) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 346.15) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the phenyl and pyridine moieties .

Advanced Research Questions

Q. What in vitro models are appropriate for evaluating the anticancer activity of this compound, and how should conflicting cytotoxicity data be interpreted?

Answer:

  • Cell Lines : Use panels of cancer cell lines (e.g., MCF-7, A549, HeLa) to assess selectivity. Pyrazolo[1,5-a]pyridine derivatives show variable potency, with IC50_{50} values ranging from 0.5–10 μM depending on substituents .
  • Data Contradictions : Discrepancies may arise from:
    • Assay Conditions : Varying incubation times (24–72 hours) or serum concentrations in media .
    • Metabolic Stability : Differences in cytochrome P450 activity across cell lines .
  • Resolution : Normalize data using reference inhibitors (e.g., cisplatin) and validate with 3D spheroid models .

Q. How does the substitution pattern on the pyrazolo[1,5-a]pyridine core influence the compound’s inhibitory activity against specific biological targets?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Cyano (-CN) or trifluoromethyl (-CF3_3) at position 3 enhance binding to kinase ATP pockets (e.g., PI3Kδ inhibitors) by increasing electrophilicity .
  • Aromatic Substituents : A 4-fluorophenyl group at position 5 improves solubility and bioavailability via π-π stacking with hydrophobic residues .
  • Propanamide Linker : The N-phenylpropanamide side chain optimizes hydrogen bonding with catalytic lysine residues in PARG and CK2α targets .

Q. What methodologies are recommended for investigating the mechanism of action of this compound in enzyme inhibition assays?

Answer:

  • Kinase Profiling : Use recombinant enzymes (e.g., PARG, PI3Kδ) in ADP-Glo™ assays to measure IC50_{50} values .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein denaturation shifts after compound treatment .
  • Molecular Dynamics (MD) Simulations : Model interactions between the propanamide linker and conserved residues (e.g., Asp164 in PARG) to predict binding modes .

Q. How can researchers resolve discrepancies in solubility and stability data for this compound under physiological conditions?

Answer:

  • Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or lipid-based nanoformulations to enhance aqueous solubility (>50 μM) .
  • Stability : Conduct pH-dependent degradation studies (pH 2–9) with HPLC monitoring. Pyrazolo[1,5-a]pyridines degrade faster in acidic conditions (t1/2_{1/2} < 1 hour at pH 2) .
  • Storage : Lyophilize the compound and store at -80°C under argon to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.